methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of indole and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the indole and benzothiophene intermediates, followed by their coupling through acylation and esterification reactions. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and benzothiophene derivatives, such as:
- Indole-3-acetic acid
- Benzothiophene-2-carboxylic acid
- 2-(1H-indol-3-yl)ethanamine
Uniqueness
Methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combined indole and benzothiophene structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds .
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H20N2O4S/c1-29-23(28)20-14-8-2-3-11-17(14)30-21(20)24-18(26)12-25-16-10-5-7-13-6-4-9-15(19(13)16)22(25)27/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,24,26) |
InChI Key |
UOGKPMYDOBBNIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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